

A Comprehensive Pharmacological Profile of 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)

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Compound of Interest

Compound Name: 2-methyl-5-HT

Cat. No.: B041585

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Introduction

2-Methyl-5-hydroxytryptamine (2-Me-5-HT), also known as 2-methylserotonin, is a synthetic tryptamine derivative and a structural analogue of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] Its chemical structure features a methyl group at the 2-position of the indole ring, which significantly influences its pharmacological properties compared to serotonin.[3] This modification confers a distinct receptor binding and functional activity profile, making 2-Me-5-HT a valuable pharmacological tool for elucidating the roles of specific serotonin receptor subtypes. This document provides an in-depth technical overview of the pharmacological profile of 2-Me-5-HT, including its receptor binding affinity, functional activity, signaling pathways, and observed in vivo effects, supplemented with detailed experimental methodologies.

Chemical and Physical Properties

Property	Value
IUPAC Name	3-(2-aminoethyl)-2-methyl-1H-indol-5-ol[1][2]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molar Mass	190.246 g·mol ⁻¹

| CAS Number | 78263-90-8 |

Receptor Binding Profile

2-Me-5-HT exhibits a distinct binding profile across the serotonin receptor family. It is most recognized for its activity at the 5-HT₃ receptor but also shows high affinity for the 5-HT₆ receptor. The binding affinities, typically expressed as the inhibition constant (K_i), quantify the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

Table 1: Receptor Binding Affinities (K_i) of 2-Methyl-5-Hydroxytryptamine

Receptor Subtype	K_i (nM)	Species/Tissue Source	Reference
5-HT ₃	1200	Not Specified	

| 5-HT₆ | 46 | Not Specified | |

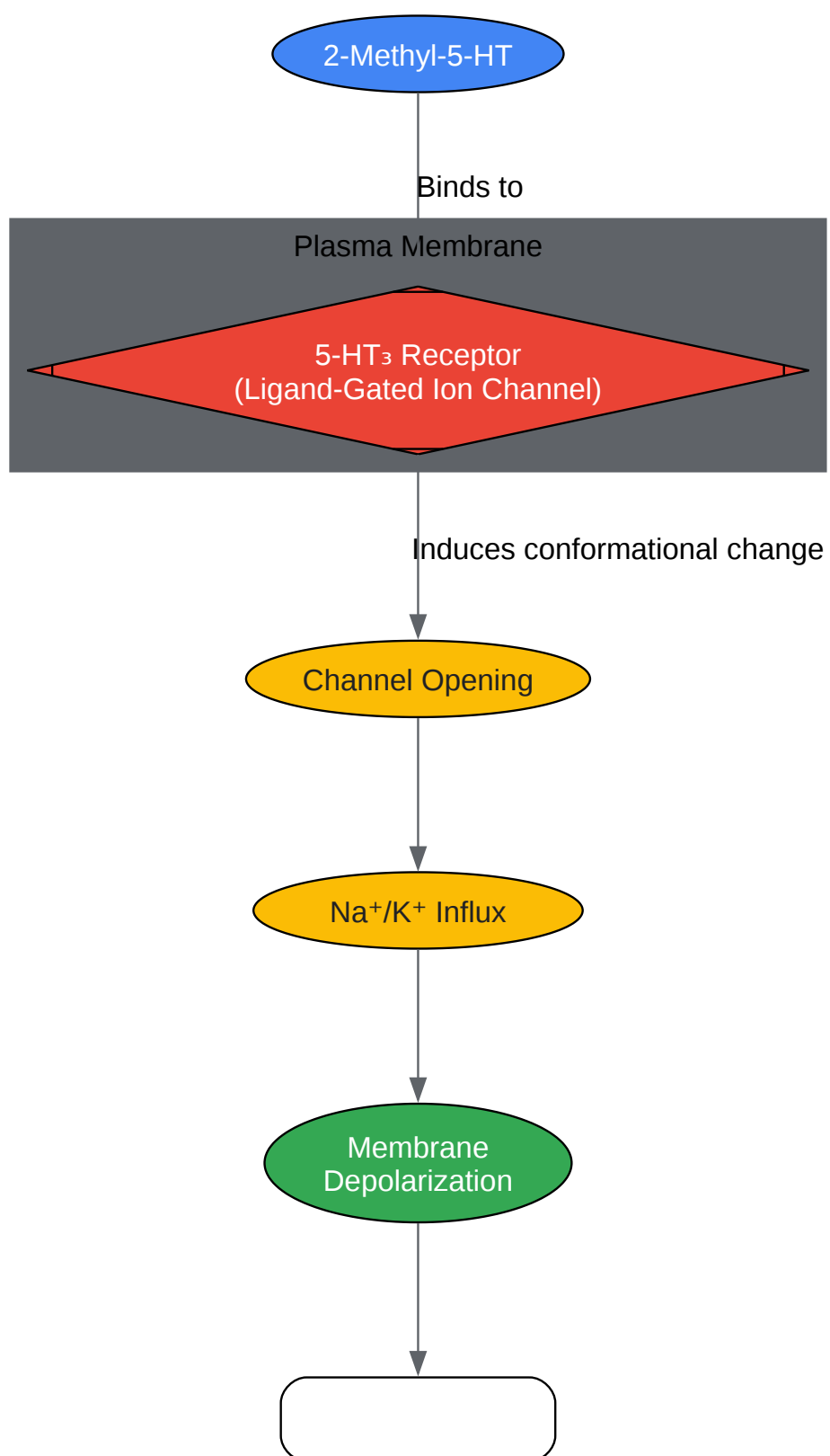
Note: Lower K_i values indicate higher binding affinity. The data highlights that while 2-Me-5-HT is widely used as a 5-HT₃ agonist, it possesses a significantly higher binding affinity for the 5-HT₆ receptor.

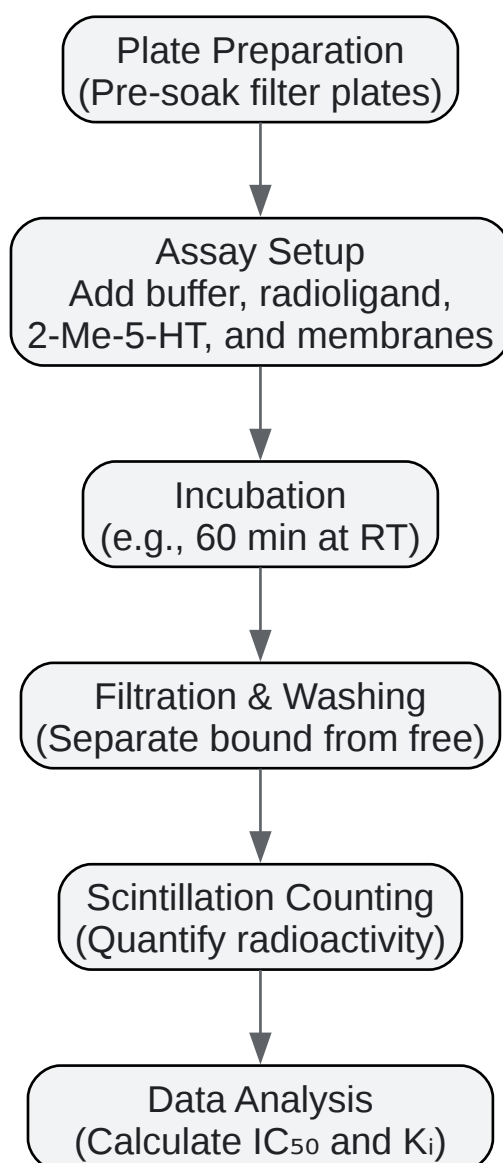
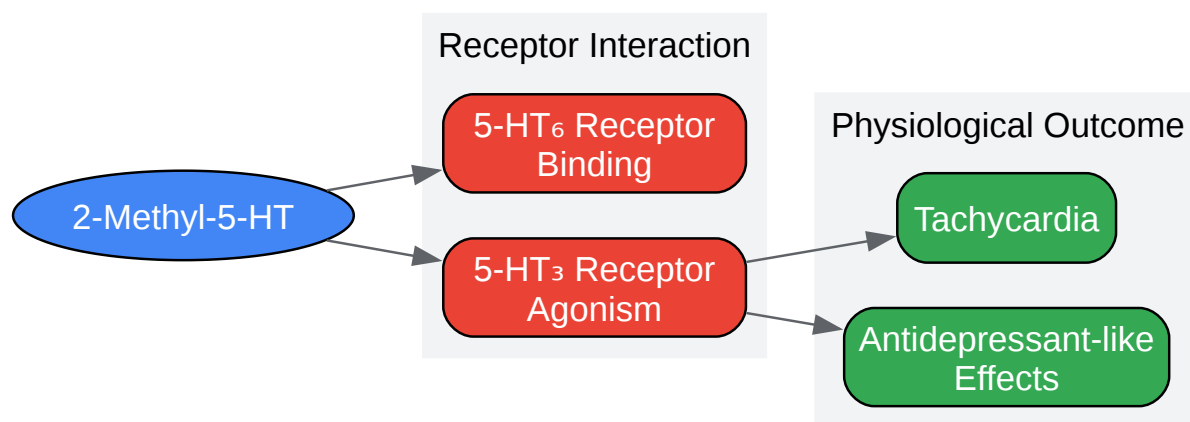
Functional Activity and Signaling Pathways

Functional assays determine the biological response elicited by a ligand upon binding to its receptor. 2-Me-5-HT is characterized primarily as a full and selective agonist at the 5-HT₃ receptor.

5-HT₃ Receptor Activity

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. Activation of the 5-HT₃ receptor by an agonist like 2-Me-5-HT leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and K⁺ ions and depolarization of the neuronal membrane. This excitatory response is responsible for fast synaptic transmission in the central and peripheral nervous systems.





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